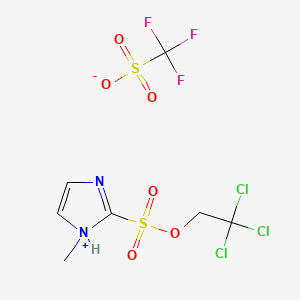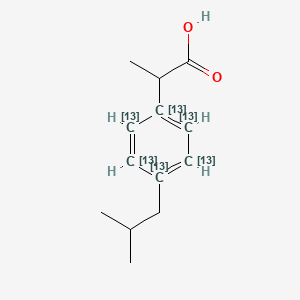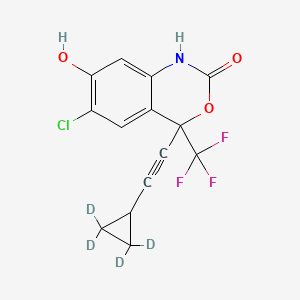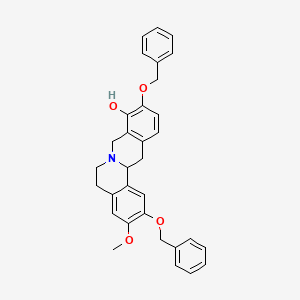
3-Methoxy Dopamine-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy Dopamine-d4 Hydrochloride is a labelled analog of 3-Methyoxytyramine, which is a metabolite of dopamine . It is used for scientific research and development .
Synthesis Analysis
The synthesis of dopamine, to which this compound is related, involves a two-step enzymatic process. The first step involves the conversion of tyrosine into l-3,4-dihydroxyphenylalanine (also referred to as l-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic l-amino acid decarboxylase (AADC), and produces dopamine by decarboxylation of DOPA .Molecular Structure Analysis
The molecular formula of this compound is C9 2H4 H9 N O2 . Cl H .Chemical Reactions Analysis
The major extracellular metabolite of dopamine, 3-methoxytyramine (3-MT), can induce behavioral effects in a dopamine-independent manner and these effects are partially mediated by the trace amine associated receptor 1 (TAAR1) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 207.69 .Applications De Recherche Scientifique
Synthesis and Evaluation for PET Imaging
A study by Matarrese et al. (2000) discussed the synthesis of a compound related to 3-methoxy dopamine, SB-235753, labeled with carbon-11 for potential use in positron emission tomography (PET) to assess dopamine D4 receptors in vivo. However, their findings suggested that SB-235753 might not be suitable for dopamine D4 receptor studies due to its rapid metabolism in rats (Matarrese et al., 2000).
Dopamine Receptor Affinity Studies
Van Vliet et al. (1996) investigated a series of 2-aminotetralins, including compounds with methoxy substitutions, for their binding affinity to dopamine D2, D3, and D4 receptors. Their research found high affinity for D2 and D3 receptors, but none of the tested compounds showed high affinity for the dopamine D4 receptor, indicating the importance of structural features for receptor selectivity (Van Vliet et al., 1996).
Role in Neurotransmission and Receptor Modulation
Studies on compounds structurally similar to 3-methoxy dopamine have explored their potential in modulating dopamine receptors, which play critical roles in various neurological and psychiatric conditions. For instance, Grundt et al. (2007) and Del Bello et al. (2019) investigated compounds with potential as dopamine D3 receptor ligands, highlighting the therapeutic implications for substance abuse and neurological disorders like Parkinson's disease and schizophrenia (Grundt et al., 2007); (Del Bello et al., 2019).
Mécanisme D'action
Target of Action
3-Methoxy Dopamine-d4 Hydrochloride, also known as a deuterated compound of 3-Methoxy Dopamine Hydrochloride , primarily targets dopamine receptors in the brain . Dopamine is a major transmitter in the extrapyramidal system of the brain, which is crucial in regulating movement .
Mode of Action
The compound interacts with its targets in a dopamine-independent manner . The behavioral effects induced by this compound are partially mediated by the trace amine associated receptor 1 (TAAR1) . This receptor activation leads to cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays .
Biochemical Pathways
The biochemical pathways affected by this compound involve the dopaminergic system . The activation of dopamine receptors triggers slow-acting effects through G-protein coupling . Furthermore, dopamine receptors signal through interaction with a variety of proteins, collectively termed dopamine receptor-interacting proteins .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The major extracellular metabolite of dopamine, this compound, can induce behavioral effects . These effects include a temporary mild hyperactivity and a complex set of abnormal involuntary movements . Furthermore, it induces significant ERK and CREB phosphorylation in the mouse striatum, signaling events generally related to PKA-mediated cAMP accumulation .
Action Environment
The action environment of this compound is primarily the brain, where it interacts with dopamine receptors
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Methoxy Dopamine-d4 Hydrochloride interacts with several enzymes and proteins. It can be further metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid (HVA), which is then typically excreted in the urine .
Cellular Effects
The major extracellular metabolite of dopamine, this compound, can induce behavioral effects in a dopamine-independent manner and these effects are partially mediated by the trace amine associated receptor 1 (TAAR1) . It has been shown to cause a temporary mild hyperactivity with a concomitant set of abnormal movements .
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to activate TAAR1 receptors and cause cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays . This indicates that it has a role in modulating cellular signaling pathways.
Temporal Effects in Laboratory Settings
It has been shown to cause a temporary mild hyperactivity with a concomitant set of abnormal movements in normal mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, various doses of this compound were administered intracerebroventricularly (i.c.v.) in normal and TAAR1-KO mice, and it was found that both behavioral and signaling effects of this compound were partially attenuated .
Metabolic Pathways
This compound is involved in the metabolic pathway of dopamineIt can be further metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid (HVA), which is then typically excreted in the urine .
Transport and Distribution
It is known that dopamine, from which this compound is derived, is transported and distributed within cells and tissues through various transporters and binding proteins .
Subcellular Localization
It is known that dopamine receptors, with which this compound may interact, are found in various subcellular locations .
Propriétés
IUPAC Name |
4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i4D2,5D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRIOTVUTPLWLF-HGFPCDIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


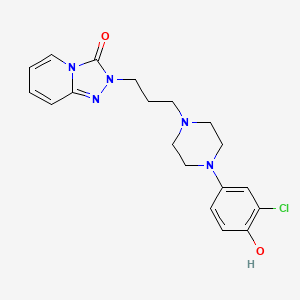
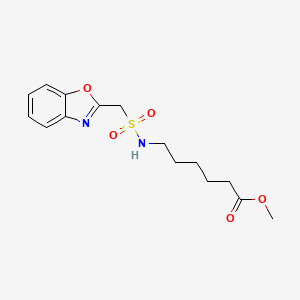


![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
